

Spectroscopic data for 3-methoxy-2-nitrobenzyl alcohol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name:	(3-Methoxy-2-nitrophenyl)methanol
Cat. No.:	B1589179

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A Comprehensive Spectroscopic Guide to 3-Methoxy-2-nitrobenzyl Alcohol

This technical guide provides an in-depth analysis of the spectroscopic data for 3-methoxy-2-nitrobenzyl alcohol (CAS No. 53055-04-2), a key intermediate in various synthetic applications. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document synthesizes predictive data and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to offer a robust characterization of the target molecule. We will explore not just the data itself, but the underlying chemical principles that give rise to the observed spectral features.

Molecular Structure and Properties

3-Methoxy-2-nitrobenzyl alcohol is an aromatic compound featuring a benzyl alcohol core substituted with a methoxy (-OCH₃) group at the C3 position and a nitro (-NO₂) group at the C2 position. This specific substitution pattern creates a unique electronic environment that is reflected in its spectroscopic signatures.

- Chemical Formula: C₈H₉NO₄[\[1\]](#)
- Molecular Weight: 183.16 g/mol [\[1\]](#)
- IUPAC Name: (3-methoxy-2-nitrophenyl)methanol[\[1\]](#)

Caption: Molecular structure of 3-methoxy-2-nitrobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established substituent effects on aromatic systems.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.65	d	1H	H-6	Deshielded by the adjacent electron-withdrawing nitro group.
~7.50	t	1H	H-4	Influenced by both the nitro and methoxy groups.
~7.20	d	1H	H-5	Least affected by the electron-withdrawing groups.
~4.90	s	2H	-CH ₂ OH	Benzylic protons adjacent to an oxygen atom.
~3.95	s	3H	-OCH ₃	Typical chemical shift for methoxy protons.

| ~2.5-3.5 | br s | 1H | -OH | Broad singlet, position is concentration and solvent dependent. |

Interpretation: The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons, consistent with a trisubstituted benzene ring. The electron-withdrawing nitro group at C2 will cause a significant downfield shift (deshielding) for the adjacent proton at C6. The methoxy group at C3 is an electron-donating group, which would typically shield adjacent protons, but its effect is modulated by the powerful nitro group. The benzylic protons (-CH₂) appear as a singlet as they have no adjacent protons, and the methoxy protons also appear as a sharp singlet. The hydroxyl proton signal is often broad and its chemical shift can vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~151.5	C-3	Aromatic carbon attached to the electron-donating methoxy group.
~140.0	C-2	Aromatic carbon directly bonded to the electron-withdrawing nitro group.
~137.0	C-1	Quaternary carbon attached to the CH ₂ OH group.
~133.0	C-4	Aromatic CH carbon.
~129.5	C-6	Aromatic CH carbon, deshielded by the adjacent nitro group.
~123.0	C-5	Aromatic CH carbon.
~60.0	-CH ₂ OH	Benzyllic carbon attached to oxygen.

| ~56.5 | -OCH₃ | Carbon of the methoxy group. |

Interpretation: Six distinct signals are expected for the aromatic carbons, and two for the aliphatic carbons. The carbon attached to the nitro group (C2) and the carbon attached to the methoxy group (C3) will be significantly shifted downfield. The benzylic carbon (-CH₂OH) and the methoxy carbon (-OCH₃) will appear in the aliphatic region of the spectrum. The chemical shifts are estimated based on data from similar substituted benzyl alcohols.[\[2\]](#)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of 3-methoxy-2-nitrobenzyl alcohol in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (~220 ppm) and a longer acquisition time are required due to the lower natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibrational Mode
3500 - 3200	Broad	O-H	Stretching
3100 - 3000	Medium	C-H (aromatic)	Stretching
2950 - 2850	Medium	C-H (aliphatic)	Stretching
~1525	Strong	N-O (nitro)	Asymmetric Stretching
~1350	Strong	N-O (nitro)	Symmetric Stretching
1600, 1475	Medium-Weak	C=C (aromatic)	Stretching
~1250	Strong	C-O (aryl ether)	Stretching

| ~1050 | Strong | C-O (alcohol) | Stretching |

Interpretation: The IR spectrum will be dominated by several key features. A broad, strong absorption band in the 3500-3200 cm^{-1} region is characteristic of the O-H stretching vibration of the alcohol group. Two very strong peaks around 1525 cm^{-1} and 1350 cm^{-1} are definitive evidence for the nitro group (asymmetric and symmetric N-O stretching, respectively). Strong absorptions corresponding to the C-O stretching of the aryl ether and the primary alcohol will also be prominent.

Experimental Protocol: IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of the solid 3-methoxy-2-nitrobenzyl alcohol sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically performs the background subtraction, providing the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

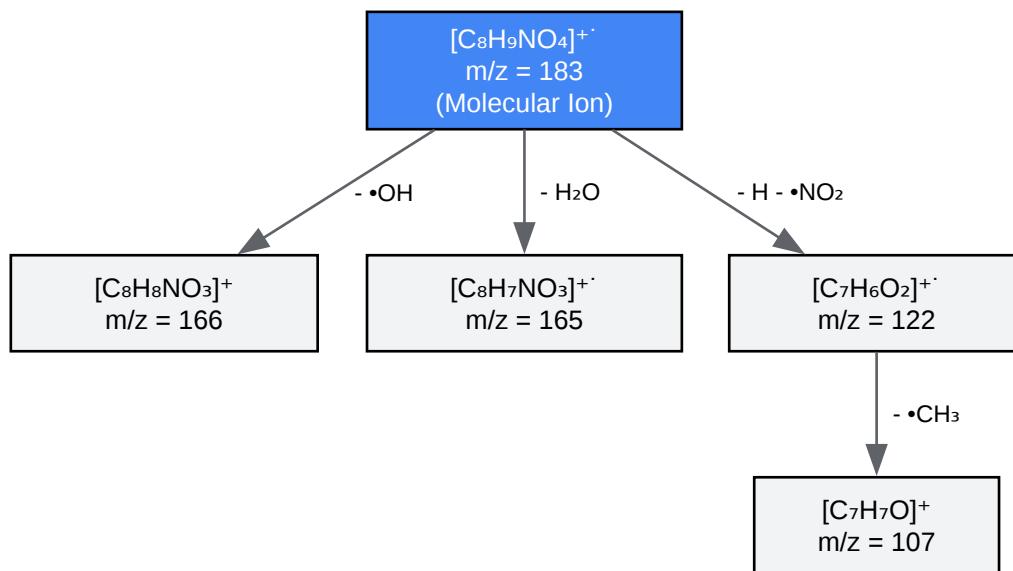
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data

m/z	Proposed Fragment	Rationale
183	$[M]^+$	Molecular ion
166	$[M - OH]^+$	Loss of the hydroxyl radical.
165	$[M - H_2O]^+$	Dehydration, a common fragmentation for alcohols. ^[3]
153	$[M - CH_2O]^+$	Loss of formaldehyde from the benzyl alcohol moiety.
136	$[M - NO_2 - H]^+$	Loss of a nitro group and a hydrogen atom.

| 107 | $[C_7H_7O]^+$ | Fragment corresponding to a methoxybenzyl cation. |

Interpretation: The molecular ion peak $[M]^+$ should be observed at m/z 183. Due to the presence of the aromatic ring, this peak is expected to be reasonably prominent. Common fragmentation pathways for benzyl alcohols include the loss of water (H_2O , 18 amu) to give a peak at m/z 165, and the loss of a hydroxyl radical ($\cdot OH$, 17 amu) resulting in a peak at m/z 166.^[4] The nitro group can be lost as $\cdot NO_2$ (46 amu). Alpha-cleavage between the aromatic ring and the CH_2OH group is also possible.



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